Biotin-Cysteamine
Overview
Description
Biotin-Cysteamine is a compound that combines biotin, a water-soluble B-vitamin, with cysteamine, a small aminothiol derived from the degradation of coenzyme A Biotin is essential for various metabolic processes, including gluconeogenesis, fatty acid synthesis, and amino acid metabolism Cysteamine, on the other hand, is known for its antioxidant properties and its role in treating cystinosis, a rare genetic disorder
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Biotin-Cysteamine typically involves the conjugation of biotin with cysteamine through a series of chemical reactions. One common method is the use of a coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), to activate the carboxyl group of biotin, allowing it to react with the amine group of cysteamine. The reaction is usually carried out in an organic solvent, such as dimethylformamide (DMF), under mild conditions to prevent the degradation of the sensitive thiol group in cysteamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently couple biotin and cysteamine, ensuring high yield and purity. The process typically includes purification steps, such as high-performance liquid chromatography (HPLC), to remove any impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Biotin-Cysteamine can undergo various chemical reactions, including:
Oxidation: The thiol group in cysteamine can be oxidized to form disulfides.
Reduction: Disulfides formed from oxidation can be reduced back to thiols.
Substitution: The amine group in cysteamine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of cystamine, a disulfide-linked dimer of cysteamine.
Reduction: Regeneration of cysteamine from cystamine.
Substitution: Formation of various substituted derivatives of cysteamine, depending on the reagents used.
Scientific Research Applications
Biotin-Cysteamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in studies involving biotinylation, a process where biotin is attached to proteins or nucleic acids for detection and purification purposes.
Medicine: Investigated for its potential therapeutic effects, particularly in treating cystinosis and other genetic disorders.
Industry: Utilized in the production of diagnostic kits and assays, where biotinylated molecules are used for detection and quantification
Mechanism of Action
The mechanism of action of Biotin-Cysteamine involves the individual properties of biotin and cysteamine:
Comparison with Similar Compounds
Biotin-Cysteamine can be compared with other similar compounds, such as:
Biotin: While biotin alone is essential for metabolic processes, its combination with cysteamine enhances its antioxidant properties.
Cysteamine: Cysteamine alone is used for treating cystinosis, but its combination with biotin provides additional benefits in metabolic processes.
Mercaptoethylguanidine (MEG): Another aminothiol with structural similarities to cysteamine, MEG is being investigated for its potential to repair proteins with cysteine mutations.
This compound stands out due to its dual functionality, combining the metabolic benefits of biotin with the antioxidant properties of cysteamine, making it a unique and versatile compound in scientific research and industrial applications.
Properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(2-sulfanylethyl)pentanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O2S2/c16-10(13-5-6-18)4-2-1-3-9-11-8(7-19-9)14-12(17)15-11/h8-9,11,18H,1-7H2,(H,13,16)(H2,14,15,17)/t8-,9-,11-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXWINLMLFGLKCY-QXEWZRGKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCS)NC(=O)N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCS)NC(=O)N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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